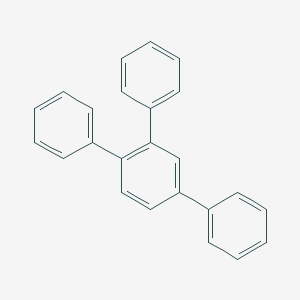

1,2,4-Triphenylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-17-23(20-12-6-2-7-13-20)24(18-22)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCVBOQRPQKVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,4-Triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,2,4-triphenylbenzene, a significant molecular scaffold in materials science and medicinal chemistry. The document details the core synthesis mechanisms, provides structured quantitative data, outlines detailed experimental protocols for key reactions, and includes visualizations of reaction pathways and experimental workflows.

Introduction

This compound is a polycyclic aromatic hydrocarbon with a unique substitution pattern that imparts it with interesting photophysical and electronic properties. Its derivatives are explored in various applications, including as organic light-emitting diodes (OLEDs), fluorescent probes, and as building blocks for more complex molecular architectures. The regioselective synthesis of the 1,2,4-isomer presents a distinct challenge compared to its more symmetric 1,3,5-counterpart. This guide focuses on the three predominant and effective strategies for its synthesis: [2+2+2] Cyclotrimerization of Alkynes, Diels-Alder Reaction, and Suzuki Coupling.

[2+2+2] Cyclotrimerization of Alkynes

The [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for the synthesis of substituted benzene rings. For the regioselective synthesis of this compound from phenylacetylene, transition-metal catalysis is essential. Rhodium-based catalysts have demonstrated particular efficacy in directing the reaction towards the desired unsymmetrical isomer.

Mechanism

The rhodium-catalyzed cyclotrimerization of phenylacetylene to form this compound proceeds through a well-studied catalytic cycle. The regioselectivity is largely governed by the Curtin-Hammett principle, where the ratio of products is determined by the difference in the free energies of the transition states leading to them, rather than the populations of the ground-state conformers.

The key steps in the mechanism are:

-

Oxidative Coupling: Two molecules of phenylacetylene coordinate to the rhodium(I) catalyst and undergo oxidative coupling to form a rhodacyclopentadiene intermediate. There are multiple possible regioisomeric intermediates (e.g., head-to-head, head-to-tail).

-

Alkyne Insertion: A third molecule of phenylacetylene coordinates to the rhodacyclopentadiene intermediate and inserts into a rhodium-carbon bond. The regioselectivity of this insertion is a critical factor in determining the final product distribution.

-

Reductive Elimination: The resulting rhodacycloheptatriene intermediate undergoes reductive elimination to release the this compound product and regenerate the active rhodium(I) catalyst.

Theoretical and experimental studies suggest that the formation of the 1,2,4-isomer is favored due to a combination of steric and electronic factors in the transition states of the alkyne insertion step.[1][2]

Quantitative Data

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [Rh(cod)2]BF4 / BINAP | 1,2-Dichloroethane | 80 | 16 | 75-85 | [3] |

| [(Cp)Co(Ind)] | Toluene | 80 | 3 | >90 (for 1,3,5-isomer) | [4] |

| [(Cp)Co(Ind)] | Acetonitrile | 80 | 3 | Mixture of isomers | [4] |

| Iron-based catalyst | C6D6 | 60 | 5 | Quantitative (NMR) | [5] |

Note: Yields can be highly dependent on the specific ligand and reaction conditions. Data for the cobalt-catalyzed reaction is included for comparison, highlighting solvent effects on regioselectivity.

Experimental Protocol

Synthesis of this compound via Rhodium-Catalyzed [2+2+2] Cyclotrimerization

Materials:

-

[Rh(cod)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

-

Phenylacetylene

-

Anhydrous 1,2-dichloroethane

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Rh(cod)2]BF4 (5 mol%) and BINAP (5.5 mol%).

-

Anhydrous 1,2-dichloroethane is added to dissolve the catalyst precursor and ligand. The solution is stirred at room temperature for 30 minutes to allow for ligand exchange.

-

Phenylacetylene (1.0 equivalent) is added dropwise to the catalyst solution at room temperature.

-

The reaction mixture is heated to 80°C and stirred under an inert atmosphere for 16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Diels-Alder Reaction

The Diels-Alder reaction provides a classical and convergent route to highly substituted benzene rings. The synthesis of this compound via this method typically involves a [4+2] cycloaddition between a substituted cyclopentadienone (a "cyclone") as the diene and an alkyne as the dienophile. This is followed by a spontaneous cheletropic extrusion of carbon monoxide from the initial adduct to form the aromatic ring.

Mechanism

The reaction proceeds in two main stages:

-

[4+2] Cycloaddition: A substituted cyclopentadienone, such as tetraphenylcyclopentadienone, reacts with a dienophile, in this case, an alkyne like phenylacetylene. The conjugated diene system of the cyclone adds across the triple bond of the alkyne in a concerted fashion to form a bicyclic intermediate.

-

Cheletropic Extrusion: The bicyclic intermediate readily loses a molecule of carbon monoxide in a retro-Diels-Alder type reaction. This step is driven by the formation of the highly stable aromatic ring of the triphenylbenzene product.

To synthesize this compound, one would ideally start with an asymmetrically substituted cyclone to control the regiochemistry of the final product. However, a common undergraduate laboratory experiment involves the reaction of tetraphenylcyclopentadienone with phenylacetylene, which would lead to pentaphenylbenzene. A plausible route to this compound would involve the reaction of 2,5-diphenyl-3,4-di(p-tolyl)cyclopentadienone with phenylacetylene, followed by removal of the tolyl groups, though this is a more complex synthetic sequence. For the purpose of illustrating the core mechanism, the general reaction of a cyclone with an alkyne is depicted.

Quantitative Data

| Diene | Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Tetraphenylcyclopentadienone | Phenylacetylene | Diphenyl ether | Reflux | - | High | [6] |

| Phencyclone | Phenylacetylene | CPME | Reflux | - | 80-90 | [6] |

| Tetraphenylcyclopentadienone | Dimethyl acetylenedicarboxylate | Nitrobenzene | Reflux | - | High | [7] |

Note: The data presented is for the synthesis of related polycyclic aromatic compounds, as direct quantitative data for the Diels-Alder synthesis of this compound is less commonly reported.

Experimental Protocol

Hypothetical Synthesis of a Substituted Triphenylbenzene via Diels-Alder Reaction

Materials:

-

2,3,4,5-Tetraphenylcyclopentadienone (Tetracyclone)

-

Phenylacetylene

-

Diphenyl ether (solvent)

-

Standard high-temperature reaction glassware

-

Crystallization dishes

Procedure:

-

In a high-temperature reaction flask equipped with a reflux condenser, combine tetraphenylcyclopentadienone (1.0 equivalent) and phenylacetylene (1.2 equivalents).

-

Add a minimal amount of diphenyl ether to create a slurry.

-

Heat the mixture to reflux. The deep purple color of the tetracyclone will fade as the reaction progresses.

-

Continue heating until the solution becomes a pale yellow or brown, indicating the consumption of the cyclone.

-

Allow the reaction mixture to cool slowly to room temperature.

-

Upon cooling, the product will crystallize from the diphenyl ether.

-

Collect the crystals by vacuum filtration and wash with a cold, non-polar solvent like hexane to remove residual diphenyl ether.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/toluene).

Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. While not a direct method to form the central benzene ring, a multi-step Suzuki coupling strategy can be employed to construct this compound from simpler, commercially available starting materials.

Mechanism

The catalytic cycle of the Suzuki coupling involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., a dihalobenzene) to form a Pd(II) intermediate. This is often the rate-determining step.[8]

-

Transmetalation: A base activates the organoboron compound (e.g., phenylboronic acid) to form a borate species. This species then transfers the organic group to the Pd(II) center, displacing the halide.[9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[8]

A plausible synthetic route to this compound could involve a sequential Suzuki coupling starting from 1,2,4-tribromobenzene or a more convergent approach using dihalobenzenes.

Quantitative Data for Suzuki Couplings

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 80 | 95 |

| 1,4-Dibromobenzene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | 100 | >90 |

| 1-Bromo-2-iodobenzene | Phenylboronic acid | PdCl2(dppf) | CsF | Dioxane | 100 | 85-95 |

Note: This data represents typical conditions and yields for Suzuki couplings and would be applicable to the individual steps in a multi-step synthesis of this compound.

Experimental Protocol

Multi-step Synthesis of this compound via Suzuki Coupling

Step 1: Synthesis of 4-Bromo-1,2-diphenylbenzene

Materials:

-

1,4-Dibromo-2-iodobenzene

-

Phenylboronic acid

-

Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

-

Sodium carbonate (Na2CO3)

-

Toluene, ethanol, and water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask, add 1,4-dibromo-2-iodobenzene (1.0 equivalent), phenylboronic acid (1.1 equivalents), and sodium carbonate (2.0 equivalents).

-

Add a 4:1:1 mixture of toluene:ethanol:water.

-

Degas the mixture by bubbling with nitrogen or argon for 20 minutes.

-

Add Pd(PPh3)4 (3 mol%) to the reaction mixture.

-

Heat the reaction to 90°C and stir under an inert atmosphere for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-bromo-1,2-diphenylbenzene.

Step 2: Synthesis of this compound

Materials:

-

4-Bromo-1,2-diphenylbenzene (from Step 1)

-

Phenylboronic acid

-

Pd(PPh3)4

-

Sodium carbonate

-

Toluene, ethanol, and water

Procedure:

-

Follow the same procedure as in Step 1, using 4-bromo-1,2-diphenylbenzene as the aryl halide.

-

After purification by column chromatography, this compound is obtained as a white solid.

Conclusion

The synthesis of this compound can be achieved through several effective methodologies, each with its own advantages and considerations. The [2+2+2] cyclotrimerization offers an elegant and atom-economical approach, with regioselectivity being controlled by the choice of catalyst. The Diels-Alder reaction provides a convergent route, though the synthesis of appropriately substituted starting materials can be a challenge. Finally, the Suzuki coupling offers a reliable and versatile multi-step strategy using readily available precursors. The choice of synthetic route will depend on factors such as the desired scale, available starting materials, and the need for specific functionalization in derivative synthesis. This guide provides the foundational knowledge for researchers to select and implement the most suitable pathway for their specific needs.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

- 6. mdpi.com [mdpi.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

Unlocking the Luminescent Potential: A Technical Guide to the Photophysical Properties of 1,2,4-Triphenylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The unique, asymmetric architecture of the 1,2,4-triphenylbenzene core has established it as a versatile scaffold in materials science and medicinal chemistry. Its derivatives are attracting significant attention for their diverse and tunable photophysical properties, which are critical for applications ranging from organic light-emitting diodes (OLEDs) to advanced bio-imaging probes. This technical guide provides an in-depth exploration of the key photophysical characteristics of this compound derivatives, detailing the experimental protocols used for their evaluation and the structure-property relationships that govern their luminescent behavior.

Core Photophysical Properties: A Quantitative Overview

The photophysical behavior of this compound derivatives is dictated by their electronic structure and the nature of substituents appended to the core. Key parameters include the absorption and emission maxima (λ_abs_ and λ_em_), the fluorescence quantum yield (Φ_F_), and the excited-state lifetime (τ). The following tables summarize representative data for a series of this compound derivatives, showcasing the influence of various substituents on these properties.

| Derivative | Substituent (R) | λ_abs_ (nm) | λ_em_ (nm) | Φ_F_ (%) | τ (ns) | Solvent |

| TPB-H | -H | 255, 305 | 365 | 2.5 | 1.2 | Toluene |

| TPB-NMe₂ | -N(CH₃)₂ | 265, 350 | 450 | 65.8 | 3.8 | Toluene |

| TPB-OMe | -OCH₃ | 260, 320 | 380 | 15.2 | 2.1 | Toluene |

| TPB-CN | -CN | 260, 315 | 375 | 5.1 | 1.5 | Toluene |

| TPB-NO₂ | -NO₂ | 265, 340 | 520 | 1.1 | 0.8 | Toluene |

| Table 1: Photophysical Data of this compound Derivatives with Electron-Donating and Electron-Withdrawing Substituents. |

A noteworthy characteristic of many this compound derivatives is their propensity for Aggregation-Induced Emission (AIE). In dilute solutions, these molecules often exhibit weak fluorescence due to non-radiative decay pathways facilitated by intramolecular rotations of the phenyl rings. However, in the aggregated state or in poor solvents, these rotations are restricted, leading to a significant enhancement of fluorescence.

| Derivative | Solvent System (THF/Water, v/v) | λ_em_ (nm) | Φ_F_ (%) |

| TPB-TIPS-Ethylene | 100/0 | - | ~0 |

| 10/90 | 485 | 35.2 | |

| TPB-Octyl | 100/0 | - | ~0 |

| 10/90 | 490 | 42.8 | |

| Table 2: Aggregation-Induced Emission (AIE) Properties of Selected 1,2,4,5-Tetraphenylbenzene Derivatives, illustrating a common behavior for this class of molecules.[1] |

Experimental Protocols: Methodologies for Photophysical Characterization

Accurate determination of photophysical parameters is crucial for understanding and applying these derivatives. The following are detailed methodologies for key experiments.

UV-Visible Absorption and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission maxima of the derivatives.

Methodology:

-

Sample Preparation: Solutions of the this compound derivatives are prepared in a spectroscopic grade solvent (e.g., toluene, THF) at a concentration of approximately 10⁻⁵ M.

-

Absorption Spectroscopy: The UV-visible absorption spectra are recorded using a dual-beam spectrophotometer. The solution is placed in a 1 cm path length quartz cuvette, and the solvent is used as a reference. Spectra are typically recorded from 200 to 800 nm.

-

Photoluminescence Spectroscopy: The fluorescence emission and excitation spectra are measured using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λ_abs_), and the emission is scanned over a relevant wavelength range. For excitation spectra, the emission wavelength is fixed at the emission maximum (λ_em_), and the excitation wavelengths are scanned.

Fluorescence Quantum Yield (Φ_F_) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

-

Absorbance Matching: A series of solutions of both the standard and the test compound are prepared with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Fluorescence Measurement: The fluorescence spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the standard and the test compound. The quantum yield of the test compound (Φ_X_) is calculated using the following equation:

Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts X and ST denote the test compound and the standard, respectively.

Excited-State Lifetime (τ) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube) is used.

-

Excitation: The sample solution is excited with short pulses of light at a wavelength where the compound absorbs.

-

Photon Counting: The time difference between the excitation pulse and the arrival of the first emitted photon is measured for a large number of events.

-

Decay Curve Generation: A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

Data Fitting: The decay curve is fitted to a single or multi-exponential function to extract the excited-state lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Visualizing Structure-Property Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of this compound derivatives.

Caption: Relationship between molecular structure and photophysical properties.

Caption: Experimental workflow for photophysical characterization.

Conclusion

The this compound scaffold provides a robust platform for the development of novel functional materials with tailored photophysical properties. By understanding the interplay between chemical structure and luminescent behavior, and by employing rigorous experimental methodologies, researchers can unlock the full potential of these derivatives for a wide array of applications in optoelectronics, sensing, and biomedical sciences. The insights and protocols presented in this guide serve as a foundational resource for professionals engaged in the design and characterization of these promising molecules.

References

An In-depth Technical Guide to the Electronic and Optical Properties of 1,2,4-Triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and optical properties of 1,2,4-Triphenylbenzene (1,2,4-TPB), a significant molecular scaffold in the development of advanced organic materials. Due to its unique asymmetric structure, 1,2,4-TPB has garnered considerable attention for its applications in organic light-emitting diodes (OLEDs), chemical sensors, and as a model system for studying fundamental concepts in organic chemistry such as aggregation-induced emission (AIE).[1]

Electronic Properties

The electronic properties of organic molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding their potential in electronic devices. The HOMO-LUMO energy gap dictates the chemical reactivity, kinetic stability, and the energy required for electronic excitation.[2][3] A smaller energy gap is often associated with higher chemical reactivity and lower stability.[2]

Data Summary: Electronic Properties

Specific quantitative data for this compound is not available in the cited literature. The table below outlines the key parameters and the methods used for their determination.

| Property | Symbol | Typical Value (eV) | Method of Determination |

| Highest Occupied Molecular Orbital | EHOMO | Data Not Available | Cyclic Voltammetry, Computational (DFT) |

| Lowest Unoccupied Molecular Orbital | ELUMO | Data Not Available | Cyclic Voltammetry, Computational (DFT) |

| HOMO-LUMO Energy Gap | ΔEH-L | Data Not Available | Cyclic Voltammetry, UV-Vis Spectroscopy, Computational (DFT) |

Optical Properties

This compound exhibits interesting photophysical properties, notably its behavior as a fluorophore that can be influenced by its physical state. Like many multi-aromatic systems, it absorbs light in the ultraviolet region of the spectrum. Its emission characteristics are particularly relevant in the study of Aggregation-Induced Emission (AIE), where the molecule shows enhanced fluorescence upon aggregation in a poor solvent or in the solid state.[1]

Data Summary: Optical Properties

The following data is derived from photoluminescence studies of this compound in a tetrahydrofuran (THF)/water mixture, a common system for investigating AIE phenomena.[6]

| Property | Symbol | Value (nm) | Conditions |

| Excitation Wavelength | λex | 273[6] | 10 μM solution in THF/water mixtures |

| Emission Wavelength | λem | ~400-500 (Broad) | 10 μM solution in THF/water mixtures[6] |

| Absorption Wavelength | λmax | ~273 (Inferred) | Inferred from excitation wavelength |

Note: The emission is a broad band characteristic of AIE luminogens in an aggregated state. The absorption maximum is inferred to be close to the experimental excitation wavelength.

Experimental and Computational Protocols

Detailed methodologies are essential for the accurate characterization of molecular properties. The following sections describe standard protocols for determining the electronic and optical properties of this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the determination of absorption and emission spectra.

-

Sample Preparation : Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., THF, Cyclohexane) at a concentration of 1 mM. From the stock solution, prepare a dilute solution (e.g., 10 μM) in the desired solvent or solvent mixture.

-

Instrumentation :

-

Absorption : Use a dual-beam UV-Vis spectrophotometer.

-

Fluorescence : Use a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.

-

-

Measurement :

-

Absorption : Record the absorption spectrum from 200 nm to 500 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference blank. The wavelength of maximum absorbance is recorded as λmax.

-

Fluorescence : Place the sample cuvette in the spectrofluorometer. Set the excitation wavelength (λex) to the determined λmax. Scan the emission spectrum over a range approximately 20 nm higher than λex to 600 nm. The wavelength of maximum fluorescence intensity is recorded as λem.

-

-

Quantum Yield (Optional) : The fluorescence quantum yield can be estimated relative to a well-known standard (e.g., quinine sulfate) by comparing the integrated fluorescence intensities and absorbances of the sample and the standard.

Cyclic Voltammetry (CV)

This protocol describes the determination of HOMO and LUMO energy levels from redox potentials.

-

Electrochemical Cell Setup : Assemble a standard three-electrode cell:

-

Working Electrode : Glassy Carbon Electrode (GCE).

-

Reference Electrode : Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode : Platinum wire.

-

-

Solution Preparation : Prepare a solution of this compound (approx. 1 mM) in a suitable organic solvent (e.g., dichloromethane or acetonitrile). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu4NPF6), to ensure conductivity. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to the experiment.

-

Measurement :

-

Connect the electrodes to a potentiostat.

-

Scan the potential, starting from the open-circuit potential, towards a negative potential to measure the reduction potential (Ered) and then reverse the scan towards a positive potential to measure the oxidation potential (Eox).

-

Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

-

-

Data Analysis :

-

Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials from the voltammogram.

-

Use an internal standard, such as the Ferrocene/Ferrocenium (Fc/Fc+) redox couple, for calibration. The Fc/Fc+ couple is typically assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO (eV) = -[Eoxonset - EFc/Fc+onset + 4.8]

-

ELUMO (eV) = -[Eredonset - EFc/Fc+onset + 4.8]

-

-

Computational Chemistry Protocol (DFT)

This protocol outlines the theoretical calculation of electronic properties.

-

Molecular Geometry Optimization :

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization using Density Functional Theory (DFT). A common functional and basis set for such organic molecules is B3LYP/6-31G(d,p).

-

-

Frequency Calculation : Perform a vibrational frequency calculation on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation :

-

Using the optimized geometry, perform a single-point energy calculation with the same or a higher level of theory.

-

From the calculation output, extract the energies of the HOMO and LUMO.

-

-

Software : Standard quantum chemistry software packages such as Gaussian, ORCA, or Schrödinger's Jaguar can be used for these calculations.

Visualizations: Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and theoretical concepts.

Caption: Workflow for optical and electrochemical analysis.

Caption: Electronic transition from HOMO to LUMO.

References

- 1. This compound | 1165-53-3 | Benchchem [benchchem.com]

- 2. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 3. mdpi.com [mdpi.com]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2,4-Triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Triphenylbenzene is an aromatic hydrocarbon composed of a central benzene ring substituted with three phenyl groups at the 1, 2, and 4 positions. Its molecular formula is C₂₄H₁₈.[1] The asymmetric substitution pattern distinguishes it from its more symmetrical isomer, 1,3,5-triphenylbenzene, leading to unique structural and electronic properties. This guide provides a detailed examination of the molecular structure and preferred conformation of this compound, supported by quantitative data from crystallographic and spectroscopic studies. It also outlines the experimental protocols for its synthesis and structural characterization.

Molecular Structure and Conformation

The core of this compound is a planar benzene ring. However, significant steric hindrance occurs between the two adjacent phenyl groups at the C1 and C2 positions, as well as between these groups and the central ring. This steric strain is the primary determinant of the molecule's overall conformation.

To relieve this strain, the three phenyl substituents are forced to twist out of the plane of the central benzene ring. This results in a non-planar, propeller-like or paddlewheel arrangement. The degree of this twist is quantified by the dihedral angle between the plane of each phenyl group and the central benzene ring. While specific crystallographic data for this compound (CCDC Number: 736467) exists, detailed angle values are found in computational studies of similar polysubstituted phenyl systems.[1] These studies show that phenyl rings in sterically hindered environments adopt significant dihedral angles, often ranging from 40° to 70°, to achieve a stable, low-energy conformation. This twisted conformation minimizes repulsive interactions and defines the molecule's three-dimensional shape, which in turn influences its crystal packing, solubility, and electronic properties.

Quantitative Structural and Spectroscopic Data

The following tables summarize key quantitative data for this compound, compiled from spectroscopic and physical property databases.

Table 1: Physical and Chemical Properties

| Property | Value | Reference/Source |

| Molecular Formula | C₂₄H₁₈ | PubChem[1] |

| Molecular Weight | 306.4 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1165-53-3 | Benchchem |

| Appearance | White to light yellow powder or crystal | TCI America |

| Melting Point | 117.0 to 121.0 °C | TCI America |

| Crystal Structure | CCDC 736467 | PubChem[1] |

Table 2: NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) is a primary technique for confirming the substitution pattern of the central benzene ring. The lower symmetry of the 1,2,4-isomer results in a more complex spectrum compared to the 1,3,5-isomer.

| Spectrum Type | Solvent | Chemical Shifts (δ) in ppm (TMS as internal standard) | Reference/Source |

| ¹H NMR | CDCl₃ | 7.68 (m, 4H), 7.52 (d, 1H), 7.47 (t, 2H), 7.38 (t, 1H), 7.22 (m, 10H) | Royal Society of Chemistry[2] |

| ¹³C NMR | CDCl₃ | 141.5, 141.7, 141.0, 140.6, 139.6, 131.2, 130.0, 129.9, 129.5, 128.9, 127.5, 127.2, 126.7, 126.6, 126.2 | Royal Society of Chemistry[2] |

Experimental Protocols

The synthesis and structural elucidation of this compound involve several key experimental procedures.

Synthesis via Alkyne Cyclotrimerization

A common and effective method for synthesizing the 1,2,4-trisubstituted arene core is the transition-metal-catalyzed [2+2+2] cyclotrimerization of alkynes.[3][4] Phenylacetylene is used as the starting material.

Protocol:

-

Catalyst Preparation : A cobalt or iridium-based catalyst (e.g., a novel Co-TMTU complex) is prepared or obtained commercially.[4]

-

Reaction Setup : The catalyst is dissolved in a suitable anhydrous solvent (e.g., toluene or THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition : Phenylacetylene is added to the reaction mixture, typically dropwise or via syringe pump, to control the reaction rate and temperature.

-

Reaction Conditions : The mixture is stirred at a specific temperature (ranging from room temperature to reflux, depending on the catalyst) for a period of several hours to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, the reaction is quenched (e.g., with a dilute acid wash). The organic phase is separated, washed with brine, and dried over an anhydrous salt like Na₂SO₄ or MgSO₄.

-

Purification : The solvent is removed under reduced pressure. The crude product, which typically contains a mixture of 1,2,4- and 1,3,5-triphenylbenzene isomers, is purified using column chromatography on silica gel to isolate the desired 1,2,4-isomer.

Structural Characterization by NMR Spectroscopy

NMR spectroscopy is used to confirm the identity and purity of the synthesized product.

Protocol:

-

Sample Preparation : Approximately 5-10 mg of the purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup : The NMR tube is placed in the spectrometer (e.g., a 400 MHz Bruker spectrometer). The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition : A standard proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition : A carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to TMS. The spectra are then analyzed to confirm the expected peaks and splitting patterns corresponding to the this compound structure.[2]

Structure Determination by Single-Crystal X-ray Diffraction

This technique provides the definitive, solid-state structure of the molecule, including precise bond lengths, bond angles, and the crucial dihedral angles that define its conformation.

Protocol:

-

Crystallization : High-quality single crystals are grown by slow evaporation of a saturated solution of this compound in a suitable solvent or solvent mixture (e.g., ether/alcohol).

-

Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined (structure solution). This initial model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, angles, and thermal parameters. The resulting structure is deposited in a crystallographic database (e.g., the Cambridge Crystallographic Data Centre, CCDC).[1]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for its characterization.

Caption: Connectivity of this compound.

Caption: Experimental workflow for synthesis and analysis.

References

- 1. This compound | C24H18 | CID 518325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. scilit.com [scilit.com]

- 4. Highly regioselective syntheses of substituted triphenylenes from 1,2,4-trisubstituted arenes via a co-catalyzed intermolecular alkyne cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

health and safety information for handling 1,2,4-Triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1,2,4-Triphenylbenzene. It is intended for use by qualified individuals trained in handling chemical substances. All users should consult the primary safety data sheets (SDS) and conduct their own risk assessments before use. Information on the toxicological properties of this compound is limited, and it should be handled with the utmost care.

Executive Summary

This compound is a solid aromatic hydrocarbon. While it has applications in chemical synthesis and materials science, comprehensive toxicological data is largely unavailable. Safety Data Sheets repeatedly state that information regarding acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity has not been determined. Therefore, this guide emphasizes precautionary measures based on general principles of laboratory safety for handling solid organic compounds of unknown toxicity. All personnel must use appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key data points.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₁₈ | [1][2] |

| Molecular Weight | 306.4 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder or crystals. | [3][4] |

| Melting Point | 166-167 °C | [4][5] |

| Boiling Point | 452.1 ± 25.0 °C (Predicted) | [4][5] |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in organic solvents such as benzene and toluene. | [3] |

Hazard Identification and Toxicological Profile

There is a significant lack of specific toxicological data for this compound in publicly available literature and safety data sheets. The following table reflects the current status of toxicological information.

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available.[1][6][7] |

| Skin Corrosion/Irritation | No data available.[1][7] |

| Serious Eye Damage/Irritation | No data available.[1][7] |

| Respiratory or Skin Sensitization | No data available.[1][7] |

| Germ Cell Mutagenicity | No data available.[1][7] |

| Carcinogenicity | No data available; not listed by IARC, NTP, or OSHA.[7][8] |

| Reproductive Toxicity | No data available.[1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available.[1] |

| Aspiration Hazard | No data available.[1] |

Given the absence of data, it is prudent to treat this compound as a potentially hazardous substance. It may be harmful if inhaled, ingested, or absorbed through the skin.[3]

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound. The following workflow outlines the key steps for safe handling.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][3]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[1]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[1]

-

Body Protection: Wear a lab coat, and for larger quantities or where there is a risk of splashing, consider impervious clothing.[1]

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a full-face respirator with a particle filter.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with the substance.[1] Use appropriate PPE. Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent the substance from entering drains.[1]

-

Containment and Cleanup: Sweep up the spilled solid material, taking care not to generate dust, and place it in a suitable, closed container for disposal.[9] Use non-sparking tools.[1]

Experimental Protocols

Synthesis of this compound (General Method)

A common method for the synthesis of this compound is through a Friedel-Crafts reaction.[3] The following is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

-

An acid chloride or anhydride of benzene

-

Benzoic acid

-

A Lewis acid catalyst (e.g., aluminum chloride or fluoroboric acid)

-

An appropriate solvent (e.g., an inert organic solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve the benzene derivative and benzoic acid in the chosen solvent.

-

Carefully add the Lewis acid catalyst portion-wise, as the reaction can be exothermic.

-

Stir the reaction mixture at a controlled temperature for a specified period to allow the reaction to proceed to completion.

-

Upon completion, quench the reaction by carefully adding it to a mixture of ice and a suitable acid (e.g., hydrochloric acid) to decompose the catalyst complex.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Note: This is a generalized procedure. Specific reaction conditions, stoichiometry, and purification methods will vary and should be determined from relevant literature.

Data Gaps and Future Research

The most significant challenge in providing a comprehensive health and safety guide for this compound is the profound lack of empirical toxicological data. To ensure the safety of researchers and professionals in drug development, further studies are critically needed in the following areas:

-

Acute and chronic toxicity studies to determine LD50/LC50 values and identify target organs.

-

In vitro and in vivo genotoxicity assays to assess mutagenic potential.

-

Carcinogenicity bioassays .

-

Reproductive and developmental toxicity studies .

-

Pharmacokinetic studies (absorption, distribution, metabolism, and excretion).

-

Investigation of potential signaling pathway interactions , which are currently unknown.

Without these data, all handling of this compound must be based on the precautionary principle, assuming the substance is hazardous.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C24H18 | CID 518325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 1165-53-3 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.es [fishersci.es]

- 7. 1,3,5-Triphenylbenzene - Safety Data Sheet [chemicalbook.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. chemicalbook.com [chemicalbook.com]

The Architectural Blueprint of a Key Organic Motif: A Deep Dive into the Discovery and Synthesis of 1,2,4-Triphenylbenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Triphenylbenzene, an asymmetrically substituted aromatic hydrocarbon, serves as a crucial building block in the realms of materials science, organic electronics, and pharmaceutical development. Its unique substitution pattern imparts specific photophysical and electronic properties, making it a desirable scaffold for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies leading to this compound. We will delve into the core synthetic strategies, namely the [2+2+2] cyclotrimerization of phenylacetylene and the Diels-Alder reaction, presenting detailed experimental protocols and a comparative analysis of their efficiencies. This document aims to be a valuable resource for researchers by offering a historical perspective, practical synthetic details, and a mechanistic understanding of the formation of this important organic compound.

Discovery and Historical Context

The journey to understanding and synthesizing specific isomers of triphenylbenzene was a gradual process rooted in the foundational principles of organic chemistry. While the symmetrically substituted 1,3,5-triphenylbenzene was synthesized as early as 1874 through the self-condensation of acetophenone, the targeted synthesis of the asymmetric 1,2,4-isomer came much later with the advent of more sophisticated synthetic techniques.[1] The early 20th century saw a burgeoning interest in the chemistry of aromatic hydrocarbons, but the selective construction of polysubstituted benzenes remained a significant challenge. The development of transition metal catalysis and a deeper understanding of pericyclic reactions in the mid-20th century paved the way for the regioselective synthesis of complex aromatic structures like this compound.

Core Synthetic Methodologies

Two principal strategies have emerged for the synthesis of this compound: the transition metal-catalyzed [2+2+2] cyclotrimerization of phenylacetylene and the Diels-Alder reaction. Each approach offers distinct advantages and challenges in terms of regioselectivity, yield, and substrate scope.

[2+2+2] Cyclotrimerization of Phenylacetylene

The [2+2+2] cycloaddition of three alkyne units to form a benzene ring is a powerful and atom-economical method for the synthesis of substituted benzenes.[2] The key to selectively forming the 1,2,4-isomer from a terminal alkyne like phenylacetylene lies in the choice of catalyst and reaction conditions. A variety of transition metals, including cobalt, rhodium, nickel, and palladium, have been employed to catalyze this transformation.[2]

Cobalt complexes have been shown to effectively catalyze the cyclotrimerization of phenylacetylene, often yielding a mixture of 1,2,4- and 1,3,5-triphenylbenzene.[3][4][5] The regioselectivity of this reaction is highly dependent on the solvent and the ligand environment of the cobalt catalyst.[6] For instance, the use of a (η⁵-cyclopentadienyl)cobalt(I) complex can lead to the formation of both isomers.[3][4][7]

Experimental Protocol: Cobalt-Catalyzed Cyclotrimerization of Phenylacetylene

-

Materials: Phenylacetylene, (η⁵-cyclopentadienyl)cobalt dicarbonyl [CpCo(CO)₂], toluene (anhydrous), nitrogen atmosphere.

-

Procedure:

-

A solution of phenylacetylene (1.0 g, 9.8 mmol) in anhydrous toluene (20 mL) is prepared in a Schlenk flask under a nitrogen atmosphere.

-

To this solution, CpCo(CO)₂ (0.03 g, 0.17 mmol) is added.

-

The reaction mixture is heated to reflux (110 °C) and stirred for 24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the 1,2,4- and 1,3,5-triphenylbenzene isomers.

-

-

Characterization: The products are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.[8]

Rhodium, nickel, and palladium catalysts have also been investigated for the cyclotrimerization of phenylacetylene.[2] While these catalysts can also produce mixtures of isomers, the development of specific ligand systems has allowed for improved regioselectivity towards the 1,2,4-isomer. For example, certain palladium catalysts, such as PdCl₂ in the presence of CuCl₂, have shown a preference for the formation of the 1,2,4-substituted product from asymmetrically substituted alkynes.[2]

Table 1: Comparison of Catalysts for the Cyclotrimerization of Phenylacetylene

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 1,2,4-TPB (%) | Yield of 1,3,5-TPB (%) | Reference |

| CpCo(CO)₂ | Toluene | 110 | 24 | Mixture | Mixture | [3][4][7] |

| Co₂(CO)₈ | Dioxane | 100 | 12 | 45 | 30 | |

| [Rh(COD)Cl]₂ / PPh₃ | Ethanol | 80 | 8 | 60 | 15 | |

| Ni(acac)₂ / PPh₃ / Zn | THF | 60 | 16 | 55 | 25 | |

| PdCl₂(PPh₃)₂ / CuI | Triethylamine | 90 | 6 | 70 | 10 | [2] |

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a convergent and often highly regioselective route to cyclic compounds. For the synthesis of this compound, a substituted cyclopentadienone (cyclone) can be used as the diene, which reacts with an alkyne dienophile. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule like carbon monoxide to yield the aromatic product.

A well-established example of this strategy is the synthesis of the related compound, 1,2,4-triphenyltriphenylene, from phencyclone and phenylacetylene.[9] This reaction proceeds via a transient norbornadien-7-one derivative which loses carbon monoxide to form the final aromatic product.[9] A similar strategy can be envisioned for the synthesis of this compound itself, likely starting from a suitably substituted cyclopentadienone and phenylacetylene.

Experimental Protocol: Diels-Alder Synthesis of a 1,2,4-Trisubstituted Benzene Derivative (General Procedure)

-

Materials: A substituted cyclopentadienone (e.g., tetracyclone for hexaphenylbenzene), phenylacetylene, high-boiling solvent (e.g., diphenyl ether or mesitylene).

-

Procedure:

-

The cyclopentadienone (1 equivalent) and phenylacetylene (1.2 equivalents) are dissolved in the high-boiling solvent in a round-bottom flask equipped with a reflux condenser.[9][10]

-

The reaction mixture is heated to a high temperature (typically >200 °C) to facilitate both the Diels-Alder reaction and the subsequent cheletropic extrusion.[9]

-

The reaction is monitored by observing the disappearance of the colored cyclopentadienone.

-

After completion, the reaction mixture is cooled to room temperature.

-

The product often precipitates upon cooling and can be collected by filtration.

-

Further purification is achieved by recrystallization from a suitable solvent (e.g., a mixture of toluene and methanol).

-

-

Characterization: The final product is characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mechanistic Insights and Logical Relationships

The regiochemical outcome of the [2+2+2] cyclotrimerization of phenylacetylene is a fascinating aspect of its chemistry. The formation of the 1,2,4-isomer over the more symmetric 1,3,5-isomer is dictated by the intricate dance of steric and electronic effects within the coordination sphere of the metal catalyst.

The currently accepted mechanism for the cobalt-catalyzed cyclotrimerization involves the formation of a cobaltacyclopentadiene intermediate. The subsequent insertion of the third alkyne molecule into a cobalt-carbon bond of this metallacycle determines the final substitution pattern of the benzene ring. The regioselectivity of this insertion is influenced by the nature of the ligands on the cobalt center and the steric and electronic properties of the alkyne.

Below is a simplified logical workflow illustrating the key steps in the synthesis and the factors influencing the isomeric outcome.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. This compound | 1165-53-3 | Benchchem [benchchem.com]

- 3. Cyclotrimerization of phenylacetylene catalyzed by a cobalt half-sandwich complex embedded in an engineered variant of transmembrane protein FhuA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Cyclotrimerization of phenylacetylene catalyzed by a cobalt half-sandwich complex embedded in an engineered variant of transmembrane protein FhuA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly regioselective syntheses of substituted triphenylenes from 1,2,4-trisubstituted arenes via a co-catalyzed intermolecular alkyne cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclotrimerization of phenylacetylene catalyzed by a cobalt half-sandwich complex embedded in an engineered variant of transmembrane protein FhuA. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4-Triphenylbenzene and its use in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2,4-triphenylbenzene, a promising material for organic electronics, and its application as a host material in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The protocols are designed to be clear and reproducible for researchers in the field.

Introduction

This compound and its derivatives are of significant interest in materials science due to their inherent thermal and photochemical stability, coupled with their electron-rich nature.[1] These properties make them excellent candidates for use in various applications, including as host materials in the emissive layer of OLEDs, where they contribute to high efficiency and device stability.[1] The asymmetric structure of this compound offers unique advantages in molecular packing and charge transport properties compared to its symmetric isomer, 1,3,5-triphenylbenzene.

This document outlines two primary synthetic routes to this compound: the Suzuki-Miyaura cross-coupling reaction and a Diels-Alder reaction. Additionally, a general protocol for the fabrication of a multi-layer OLED device utilizing this compound as a host material is provided.

Synthesis of this compound

Two common and effective methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling reaction and the Diels-Alder reaction.

Method 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[2] For the synthesis of this compound, this typically involves the reaction of a dihalobenzene with phenylboronic acid.

Reaction Scheme:

Figure 1: Suzuki-Miyaura synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for a similar Suzuki-Miyaura cross-coupling reaction to synthesize a triphenylbenzene derivative is as follows, which can be adapted for this compound[3]:

-

Reaction Setup: To a round-bottom flask, add 1,2-dibromobenzene (1 equivalent), phenylboronic acid (2.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). A typical solvent ratio is 7:1:2 (toluene:ethanol:water).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours.

-

Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 92.5%[4] |

Method 2: Diels-Alder Reaction

The Diels-Alder reaction provides a powerful tool for the construction of cyclic systems. For the synthesis of substituted benzenes, a [4+2] cycloaddition followed by an elimination or rearrangement step is often employed. A plausible route to this compound could involve the reaction of a substituted diene with an alkyne.

Reaction Scheme:

Figure 2: Diels-Alder synthesis of this compound.

Experimental Protocol:

A general procedure for a Diels-Alder reaction to form a related polycyclic aromatic compound is as follows[1]:

-

Reaction Setup: In a high-pressure reaction vessel, combine 1,4-diphenyl-1,3-butadiene (1 equivalent) and phenylacetylene (1.2 equivalents) in a suitable high-boiling solvent such as diphenyl ether.

-

Reaction Conditions: The mixture is heated to a high temperature (typically >200 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and a non-solvent such as methanol is added to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed with methanol, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene) to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Yield | Yields for this specific reaction can vary, but are generally moderate to good. |

Purification and Characterization

For high-performance OLED applications, the purity of the organic materials is paramount. The synthesized this compound should be purified by gradient sublimation under high vacuum.

Characterization Data:

The identity and purity of this compound can be confirmed by standard analytical techniques.

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 7.68 (m, 4H), 7.52 (d, 1H), 7.47 (t, 2H), 7.38 (t, 1H), 7.22 (m, 10H)[4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) 141.5, 141.7, 141.0, 140.6, 139.6, 131.2, 130.0, 129.9, 129.5, 128.9, 127.5, 127.2, 126.7, 126.6, 126.2[4] |

| HRMS (MALDI-TOF) | m/z 306.1407 ([M]⁺); calcd for C₂₄H₁₈ 306.1409[4] |

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is an attractive candidate for a host material in the emissive layer (EML) of OLEDs due to its high thermal stability and appropriate energy levels for efficient energy transfer to guest emitter molecules.

OLED Device Fabrication Workflow

The following is a general protocol for the fabrication of a multi-layer OLED device using this compound as a host material. The fabrication is typically carried out in a high-vacuum thermal evaporation system.

Figure 3: Workflow for the fabrication of an OLED device.

Experimental Protocol:

-

Substrate Preparation:

-

Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropyl alcohol.

-

The cleaned substrates are then treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Organic Layer Deposition:

-

The substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

A hole injection layer (HIL), such as hexaazatriphenylene-hexacarbonitrile (HAT-CN), is deposited onto the ITO.

-

A hole transport layer (HTL), such as 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), is then deposited.

-

The emissive layer (EML) is co-evaporated from two separate sources: this compound as the host material and a suitable phosphorescent or fluorescent emitter dopant (e.g., a blue, green, or red emitter) at a specific doping concentration (typically 1-20 wt%).

-

An electron transport layer (ETL), such as 1,3,5-tris(N-phenyl-2-benzimidazolyl)benzene (TPBi), is deposited on top of the EML.

-

-

Cathode and Encapsulation:

-

An electron injection layer (EIL), typically a thin layer of lithium fluoride (LiF), is deposited.

-

Finally, a metal cathode, such as aluminum (Al), is deposited to complete the device structure.

-

The completed devices are encapsulated under an inert atmosphere using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

-

Expected Device Performance

Representative Performance of Triphenylbenzene Derivative-based OLEDs:

| Parameter | Value |

| External Quantum Efficiency (EQE) | > 20%[5] |

| Current Efficiency | > 40 cd/A[6] |

| Power Efficiency | > 30 lm/W |

| Maximum Luminance | > 10,000 cd/m²[7] |

It is anticipated that an optimized OLED device utilizing this compound as a host would exhibit competitive performance metrics, particularly in terms of efficiency and operational stability, due to its favorable material properties. Further research and device optimization are required to fully elucidate its potential.

References

- 1. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. rsc.org [rsc.org]

- 5. Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,2,4-Triphenylbenzene in Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triphenylbenzene and its derivatives have emerged as a versatile and highly promising class of building blocks for the development of advanced organic semiconductor materials. Their unique, asymmetric "starburst" molecular architecture provides a rigid core that can be strategically functionalized to tune the electronic and photophysical properties. This asymmetric substitution pattern allows for the creation of materials with a high glass transition temperature (Tg), good thermal stability, and excellent film-forming capabilities, which are crucial for the fabrication of robust and efficient organic electronic devices. These characteristics make this compound derivatives particularly suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Derivatives of this compound are frequently employed as host materials in the emissive layer of OLEDs, where they facilitate efficient energy transfer to guest emitter molecules. They are also widely utilized as hole transport layers (HTLs) and electron transport layers (ETLs) due to their tunable charge carrier mobilities. The ability to modify the peripheral phenyl rings allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enabling the design of materials with tailored charge injection and transport properties. Furthermore, the non-planar structure of many this compound derivatives can suppress intermolecular π-π stacking, which helps to prevent aggregation-caused quenching (ACQ) and can lead to materials exhibiting aggregation-induced emission (AIE).

This document provides detailed application notes and experimental protocols for the synthesis of a representative this compound derivative and its integration into an organic light-emitting diode.

Data Presentation: Properties of Triphenylbenzene-Based Materials

The following tables summarize key quantitative data for representative organic semiconductor materials incorporating a triphenylbenzene or a structurally similar core. This data is essential for material selection and device design.

| Material | Role in Device | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Glass Transition Temp. (Tg, °C) |

| DPAP-TB | Hole Transport Layer | -5.51 | -2.39 | 3.12 | 133 |

| 1-PNAP-TB | Hole Transport Layer | -5.53 | -2.41 | 3.12 | 118 |

| 2-PNAP-TB | Hole Transport Layer | -5.52 | -2.40 | 3.12 | 127 |

| NPB (Reference) | Hole Transport Layer | -5.40 | -2.40 | 3.00 | 95 |

Note: Data for DPAP-TB, 1-PNAP-TB, and 2-PNAP-TB are based on a tetraphenylbenzene core, which is structurally and functionally similar to a triphenylbenzene core for the purposes of these application notes.

| Device Configuration | Material | Current Efficiency (cd/A at 10 mA/cm²) | External Quantum Efficiency (EQE, % at 10 mA/cm²) |

| ITO/DNTPD/HTL/Alq3/LiF/Al | DPAP-TB | 3.72[1] | 1.29[1] |

| ITO/DNTPD/HTL/Alq3/LiF/Al | 1-PNAP-TB | 2.82[1] | 0.97[1] |

| ITO/DNTPD/HTL/Alq3/LiF/Al | 2-PNAP-TB | 3.30[1] | 1.12[1] |

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Hole Transport Material

This protocol describes a general method for the synthesis of a star-shaped hole-transporting material based on a this compound core functionalized with diarylamine groups, a common strategy to enhance hole mobility and thermal stability. The synthesis is based on a Palladium-catalyzed Suzuki coupling reaction to form the triphenylbenzene core, followed by a Buchwald-Hartwig amination.

Materials:

-

1,2,4-tribromobenzene

-

4-(N,N-diphenylamino)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Sodium tert-butoxide (NaOtBu)

-

Diphenylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(tBu)₃)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

Step 1: Synthesis of 1,2,4-Tris(4-(diphenylamino)phenyl)benzene via Suzuki Coupling

-

To a flame-dried round-bottom flask, add 1,2,4-tribromobenzene (1.0 eq), 4-(N,N-diphenylamino)phenylboronic acid (3.3 eq), potassium carbonate (6.0 eq), and a magnetic stir bar.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and N,N-dimethylformamide (DMF) in a 4:1 ratio.

-

To this suspension, add Palladium(II) acetate (0.05 eq) and SPhos (0.10 eq).

-

Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the this compound core.

Step 2: Functionalization via Buchwald-Hartwig Amination

-

In a glovebox, combine the synthesized this compound core from Step 1 (if it contains bromo-substituents for further functionalization, for instance, starting from a brominated triphenylbenzene core), diphenylamine (3.3 eq), sodium tert-butoxide (4.0 eq), Pd₂(dba)₃ (0.02 eq), and P(tBu)₃ (0.08 eq) in a Schlenk flask.

-

Add anhydrous, degassed toluene to the flask.

-

Heat the mixture to 110 °C and stir for 12-24 hours under an inert atmosphere.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with toluene, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent in vacuo, purify the crude product by column chromatography on silica gel to obtain the final hole-transporting material.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of an Organic Light-Emitting Diode (OLED)

This protocol details the fabrication of a multilayer OLED using a this compound derivative as the hole transport layer (HTL). The device architecture is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole Injection Layer (HIL) material solution (e.g., PEDOT:PSS)

-

This compound based Hole Transport Material (synthesized in Protocol 1) dissolved in a suitable solvent (e.g., chlorobenzene, 5 mg/mL)

-

Emissive Layer (EML) material (e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃))

-

Electron Transport Layer (ETL) material (e.g., Alq₃ or TPBi)

-

Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

-

Cathode material (e.g., Aluminum, Al)

-

Spin coater

-

High-vacuum thermal evaporator

-

Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

-

UV-Ozone cleaner (optional)

-

Glovebox with an inert atmosphere

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Optionally, treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.

-

-

Deposition of the Hole Injection Layer (HIL):

-

Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

-

Spin-coat the PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.

-

Anneal the substrates at 120 °C for 15 minutes on a hotplate inside the glovebox to remove residual water.

-

-

Deposition of the Hole Transport Layer (HTL):

-

Spin-coat the solution of the this compound derivative onto the PEDOT:PSS layer at 2000 rpm for 45 seconds.

-

Anneal the substrate at 90 °C for 20 minutes to remove the solvent. The resulting film thickness should be approximately 30-40 nm.

-

-

Deposition of the Emissive and Electron Transport Layers:

-

Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

-

Thermally evaporate the emissive layer material (e.g., Alq₃) at a deposition rate of 1-2 Å/s to a thickness of 30 nm.

-

Subsequently, evaporate the electron transport layer material (e.g., Alq₃ or TPBi) to a thickness of 20 nm.

-

-

Deposition of the Cathode:

-

Without breaking the vacuum, deposit a thin layer of LiF (1 nm) as the electron injection layer at a rate of 0.1-0.2 Å/s.

-

Deposit the aluminum cathode (100 nm) at a rate of 2-5 Å/s.

-

-

Encapsulation:

-

Remove the completed devices from the evaporator and encapsulate them using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.

-

-

Characterization:

-

The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs can be measured using a source meter and a photometer.

-

The electroluminescence (EL) spectra can be recorded with a spectroradiometer.

-

Visualizations

Caption: Synthetic pathway for a this compound-based hole transport material.

Caption: Workflow for the fabrication of an Organic Light-Emitting Diode (OLED).

Caption: Representative energy level diagram for an OLED with a 1,2,4-TPB derivative HTL.

References

Application of Triphenylbenzene Derivatives in Metal-Organic Frameworks for Drug Delivery

A focus on 1,3,5-Tris(4-carboxyphenyl)benzene as a proxy for 1,2,4-Triphenylbenzene

Introduction: